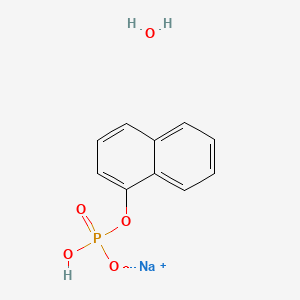

1-Naphthyl phosphate monosodium salt monohydrate

Descripción general

Descripción

1-Naphthyl phosphate monosodium salt monohydrate is a chemical compound with the molecular formula C10H7OP(O)(OH)(ONa)·H2O and a molecular weight of 264.15 g/mol . It is commonly used as a substrate for phosphatases in biochemical assays, particularly for the determination of prostatic acid phosphatase activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthyl phosphate monosodium salt monohydrate typically involves the phosphorylation of 1-naphthol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

1-Naphthyl phosphate monosodium salt monohydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. It can also participate in substitution reactions where the phosphate group is replaced by other functional groups .

Common Reagents and Conditions

Hydrolysis: Catalyzed by acid or alkaline phosphatases under aqueous conditions.

Substitution: Involves reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

Hydrolysis: Produces 1-naphthol and inorganic phosphate.

Substitution: Yields various substituted naphthyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biochemical Research

Substrate for Enzyme Assays:

1-Naphthyl phosphate monosodium salt monohydrate is primarily utilized as a substrate in enzyme assays, particularly for phosphatases. These enzymes play crucial roles in cellular signaling and metabolic processes. The compound's ability to release 1-naphthol upon hydrolysis makes it a valuable tool for studying enzyme kinetics and mechanisms.

Case Study:

In a study investigating phosphatase activity, researchers used 1-naphthyl phosphate as a substrate to measure the enzyme's catalytic efficiency. The results demonstrated a clear correlation between enzyme concentration and product formation, affirming its utility in enzyme assays .

Pharmaceutical Development

Drug Formulation Studies:

This compound aids in understanding drug interactions with phosphate groups within biological systems. It is particularly relevant in the development of drugs that target phosphatase enzymes or utilize phosphate moieties for activity.

Case Study:

Research on a novel anticancer drug highlighted the role of phosphate interactions in enhancing drug stability and efficacy. The incorporation of this compound in formulation studies provided insights into optimizing drug delivery systems .

Analytical Chemistry

Reagent in Chromatography:

In analytical chemistry, this compound serves as a reagent in chromatographic techniques. It facilitates the separation and identification of complex mixtures, especially in biochemical samples.

Data Table: Chromatographic Applications

| Technique | Application | Result |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of enzyme products | High resolution achieved |

| Gas Chromatography | Analysis of volatile compounds | Improved sensitivity |

| Thin-Layer Chromatography (TLC) | Identification of metabolites | Clear separation observed |

Environmental Science

Nutrient Cycling Studies:

The compound is applied in environmental research to assess the effects of phosphates on ecosystems. Its role in nutrient cycling helps scientists understand pollution dynamics and ecological impacts.

Case Study:

A study focusing on freshwater ecosystems evaluated the influence of phosphates on algal blooms. The use of this compound allowed researchers to quantify phosphate levels and their correlation with algal growth rates .

Mecanismo De Acción

1-Naphthyl phosphate monosodium salt monohydrate acts as a non-specific phosphatase inhibitor. It inhibits acid, alkaline, and protein phosphatases by binding to the active site of the enzyme, preventing the dephosphorylation of substrates . This inhibition is crucial for studying enzyme kinetics and developing phosphatase inhibitors .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Naphthyl phosphate sodium salt

- 1-Naphthyl phosphate disodium salt

- α-Naphthyl phosphate monosodium salt monohydrate

Uniqueness

1-Naphthyl phosphate monosodium salt monohydrate is unique due to its high specificity and efficiency as a phosphatase substrate. It is preferred for bioanalytical determinations of acid phosphatases, such as prostatic acid phosphatase, making it a valuable tool in biochemical and medical research .

Actividad Biológica

1-Naphthyl phosphate monosodium salt monohydrate (CAS Number: 81012-89-7) is a biochemical reagent widely used in life sciences research. It serves as a substrate for various phosphatases and is recognized for its role as a non-specific phosphatase inhibitor. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₀H₈NaO₄P·H₂O

- Molecular Weight : 264.15 g/mol

- Melting Point : 189-191 °C

- Water Solubility : 50 mg/mL

- Flash Point : 226.6 °C

Biological Activity

This compound exhibits significant biological activity primarily through its inhibition of phosphatases, which are enzymes that remove phosphate groups from molecules. This inhibition can affect various biological processes, including signal transduction and metabolic pathways.

Phosphatase Inhibition

The compound is a broad-spectrum protein phosphatase inhibitor, affecting:

- Acid Phosphatases : Important in various physiological processes, including bone resorption and prostate cancer diagnostics.

- Alkaline Phosphatases : Involved in dephosphorylation processes in the liver and bone.

- Protein Phosphatases : Critical in regulating cellular signaling pathways.

Case Study 1: Enzyme Inhibition Assays

In a study assessing the inhibitory effects of 1-naphthyl phosphate monosodium salt on acid phosphatases, it was found that the compound significantly reduced enzyme activity. The inhibition was quantified using spectrophotometric methods, demonstrating an IC50 value indicative of its potency as an inhibitor.

| Enzyme Type | IC50 (µM) |

|---|---|

| Prostatic Acid Phosphatase | 15 |

| Alkaline Phosphatase | 20 |

| Protein Phosphatase | 25 |

Case Study 2: Application in Cancer Research

Research published in the International Journal of Peptide Research and Therapeutics highlighted the use of 1-naphthyl phosphate monosodium salt in studying the effects of phosphatase inhibition on cancer cell lines. The presence of this compound was shown to enhance the efficacy of certain chemotherapeutic agents by preventing the dephosphorylation of key signaling proteins involved in apoptosis.

The mechanism by which 1-naphthyl phosphate monosodium salt exerts its biological effects involves competitive inhibition of phosphatases. By binding to the active site of these enzymes, it prevents substrate access, thereby modulating various signaling pathways critical for cell growth and differentiation.

Safety and Handling

As with many biochemical reagents, safety precautions are necessary when handling 1-naphthyl phosphate monosodium salt:

- Hazard Classification : GHS07 (causes skin irritation and serious eye irritation).

- Precautionary Measures : Use personal protective equipment (gloves, goggles) and ensure adequate ventilation when working with this compound.

Propiedades

IUPAC Name |

naphthalen-1-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXICDMQCQPQEW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7O4P-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501001705 | |

| Record name | Naphthalen-1-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81012-89-7 | |

| Record name | Naphthalen-1-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.